Cas no 1521702-65-7 (1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE)
1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE Chemical and Physical Properties
Names and Identifiers
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- 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE
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- MDL: MFCD24088355
- Inchi: 1S/C5H8FN3O2S/c6-1-2-9-4-5(3-8-9)12(7,10)11/h3-4H,1-2H2,(H2,7,10,11)
- InChI Key: KTYIERKOOCLKSH-UHFFFAOYSA-N
- SMILES: N1(CCF)C=C(S(N)(=O)=O)C=N1
1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM421823-1g |
1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE |
1521702-65-7 | 95%+ | 1g |
$1156 | 2023-01-03 | |
| Enamine | EN300-281047-0.05g |
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide |
1521702-65-7 | 95% | 0.05g |
$226.0 | 2023-09-09 | |
| Enamine | EN300-281047-0.1g |
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide |
1521702-65-7 | 95% | 0.1g |
$337.0 | 2023-09-09 | |
| Enamine | EN300-281047-0.25g |
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide |
1521702-65-7 | 95% | 0.25g |
$481.0 | 2023-09-09 | |
| Enamine | EN300-281047-0.5g |
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide |
1521702-65-7 | 95% | 0.5g |
$758.0 | 2023-09-09 | |
| Enamine | EN300-281047-1.0g |
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide |
1521702-65-7 | 95% | 1.0g |
$971.0 | 2023-07-06 | |
| Enamine | EN300-281047-2.5g |
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide |
1521702-65-7 | 95% | 2.5g |
$1903.0 | 2023-09-09 | |
| Enamine | EN300-281047-5.0g |
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide |
1521702-65-7 | 95% | 5.0g |
$2816.0 | 2023-07-06 | |
| Enamine | EN300-281047-10.0g |
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide |
1521702-65-7 | 95% | 10.0g |
$4176.0 | 2023-07-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063843-1g |
1-(2-Fluoroethyl)-1h-pyrazole-4-sulfonamide |
1521702-65-7 | 95% | 1g |
¥4795.0 | 2023-04-01 |
1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE
Professional Introduction to Compound with CAS No. 1521702-65-7 and Product Name: 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE
1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE, identified by its Chemical Abstracts Service (CAS) number 1521702-65-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole sulfonamide class, a chemical scaffold known for its diverse biological activities and potential therapeutic applications. The presence of a fluoroethyl substituent in the molecular structure introduces unique electronic and steric properties, making this compound a promising candidate for further exploration in drug discovery and development.
The pyrazole core is a heterocyclic aromatic ring system that has been extensively studied for its pharmacological properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The introduction of a sulfonamide functional group further enhances the biological potential of this compound by increasing its solubility and improving its binding affinity to biological targets. The specific arrangement of atoms in 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE contributes to its unique chemical and biological characteristics, making it an intriguing subject for research.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with high accuracy. These computational tools have been instrumental in identifying potential lead compounds for various therapeutic applications. In the case of 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE, computational studies have suggested that it may interact with several key biological targets, including enzymes and receptors involved in cancer progression and inflammation. These predictions have guided experimental efforts aimed at validating these hypotheses.
In vitro studies have begun to unravel the mechanistic aspects of 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE's biological activity. Initial experiments have demonstrated that this compound exhibits inhibitory effects on certain enzymes implicated in cancer cell proliferation. The fluoroethyl group appears to play a crucial role in modulating the compound's interactions with these enzymes, thereby enhancing its potency. Additionally, the sulfonamide moiety contributes to the compound's stability and bioavailability, which are critical factors for its potential use in therapeutic applications.
The synthesis of 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent biological testing. The use of fluorinated intermediates has been particularly important in introducing the fluoroethyl substituent into the molecular framework. These synthetic strategies highlight the importance of cutting-edge chemical techniques in the development of novel pharmaceutical compounds.
Preclinical studies are currently underway to evaluate the safety and efficacy of 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE in animal models. These studies aim to provide preliminary evidence of its therapeutic potential before human clinical trials can be initiated. The results from these preclinical trials will be crucial in determining whether this compound progresses to further stages of drug development. Given its promising biological activity and favorable pharmacokinetic properties, 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE holds significant potential as a lead compound for novel therapeutics.
The impact of 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE extends beyond its potential as a standalone therapeutic agent. Its unique chemical structure makes it a valuable scaffold for derivative design, allowing researchers to explore new analogs with enhanced biological activity or improved pharmacological profiles. The growing interest in fluorinated compounds underscores their importance in modern drug discovery, as fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and overall efficacy.
Future research directions for 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE include exploring its mechanisms of action at a molecular level and identifying any off-target effects that may arise from its interactions with biological systems. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be employed to elucidate the structural details of complexes formed between this compound and its biological targets. These structural insights will guide further optimization efforts aimed at maximizing therapeutic efficacy while minimizing potential side effects.
The development of novel pharmaceutical compounds is a complex and collaborative effort that involves chemists, biologists, pharmacologists, and clinicians working together towards common goals. The case of 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE exemplifies how interdisciplinary approaches can lead to significant advancements in drug discovery. By leveraging cutting-edge technologies and integrating knowledge from various scientific disciplines, researchers can accelerate the identification and development of new therapeutics that address unmet medical needs.
In conclusion, 1-(2-FLUOROETHYL)-1H-PYRAZOLE-4-SULFONAMIDE (CAS No. 1521702-65-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique chemical structure, combined with preliminary evidence of its biological activity, positions it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound is poised to make significant contributions to the field of medicinal chemistry.
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